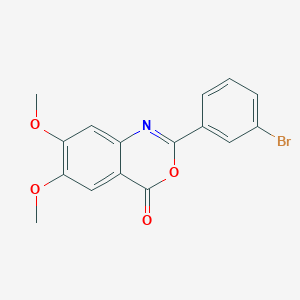
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BDMBO, is a chemical compound that has been extensively studied due to its potential applications in scientific research. BDMBO is a benzoxazine derivative that exhibits a unique set of properties that make it a valuable tool in various fields of research, including biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not well understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the active site of the enzyme. This results in the irreversible inactivation of the enzyme, which can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one a valuable tool for studying the mechanisms of disease and for developing new drugs that target specific cellular pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the mechanisms of enzyme action and for developing new drugs that target specific enzymes. However, one of the limitations of using 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, including the development of new synthetic methods for its production, the identification of new targets for its inhibitory activity, and the investigation of its potential applications in drug development. Additionally, the study of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in animal models may provide valuable insights into its physiological effects and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is the reaction between 3-bromophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as boron trifluoride etherate. This reaction yields the intermediate product, which is then subjected to further reactions to obtain 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is in the field of biochemistry, where it has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphatases. This makes 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one a valuable tool for studying the mechanisms of enzyme action and for developing new drugs that target specific enzymes.
Eigenschaften
Produktname |
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one |
|---|---|
Molekularformel |
C16H12BrNO4 |
Molekulargewicht |
362.17 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H12BrNO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-4-3-5-10(17)6-9/h3-8H,1-2H3 |
InChI-Schlüssel |
DAXBYPGHFZNXQI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)



![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)